1-ethyl-4-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]amino}-N-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring a pyrazole scaffold. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.
Preparation Methods
The synthesis of 1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Common synthetic routes include:
Cyclocondensation: This method involves the reaction of hydrazines with 1,3-dicarbonyl compounds under controlled conditions to form the pyrazole ring.
Dipolar Cycloadditions: This approach uses 1,3-dipoles and dipolarophiles to form the pyrazole nucleus.
Cyclocondensation of Hydrazine with Carbonyl Systems: This method involves the reaction of hydrazine with carbonyl compounds to form the pyrazole ring.
Chemical Reactions Analysis
1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities, such as antibacterial, anti-inflammatory, and anticancer properties.
Drug Discovery: It serves as a starting point for the synthesis of bioactive compounds in drug discovery programs.
Agrochemistry: It is used in the development of agrochemicals, including herbicides and pesticides.
Coordination Chemistry:
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s pyrazole scaffold allows it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its therapeutic effects .
Comparison with Similar Compounds
1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other pyrazole derivatives, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole scaffold but differs in its functional groups.
1-Ethyl-3-methylpyrazole-4-carbaldehyde: This compound also features a pyrazole ring but has different substituents.
1-Ethyl-3-methyl imidazole: Although not a pyrazole, this compound has a similar heterocyclic structure and is used in similar applications.
The uniqueness of 1-ETHYL-4-{[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N6O3S |
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Molecular Weight |
340.40 g/mol |
IUPAC Name |
1-ethyl-4-[(1-ethyl-3-methylpyrazol-4-yl)sulfonylamino]-N-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H20N6O3S/c1-5-18-7-10(12(16-18)13(20)14-4)17-23(21,22)11-8-19(6-2)15-9(11)3/h7-8,17H,5-6H2,1-4H3,(H,14,20) |
InChI Key |
AHCYMJKZYQKPID-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)NC2=CN(N=C2C(=O)NC)CC |
Origin of Product |
United States |
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